molecular formula C12H9N B600129 4-Methylnaphthalene-2-carbonitrile CAS No. 112929-90-5

4-Methylnaphthalene-2-carbonitrile

Cat. No.: B600129
CAS No.: 112929-90-5
M. Wt: 167.211
InChI Key: NHYPGDDZJABUAG-UHFFFAOYSA-N
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Description

4-Methylnaphthalene-2-carbonitrile is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene ring substituted with a methyl group at the 4-position and a cyano group at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including photopolymerization and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylnaphthalene-2-carbonitrile can be synthesized through several methods. One common approach involves the Heck coupling reaction, where 1-amino-6-bromo-4-methylnaphthalene-2-carbonitrile is reacted with an appropriate styrene derivative . This method is favored for its efficiency and the ability to produce high yields under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck coupling reactions, utilizing palladium catalysts and suitable ligands to ensure high selectivity and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methylnaphthalene-2-carbonitrile primarily involves its role as a photosensitizer. Upon light absorption, it undergoes electronic excitation, which facilitates the initiation of polymerization reactions. The excited state of the compound interacts with iodonium salts, generating reactive species that propagate the polymerization process . This mechanism is crucial for its application in photopolymerization and 3D printing technologies .

Comparison with Similar Compounds

  • 1-Amino-4-methyl-6-styrylnaphthalene-2-carbonitrile
  • 1-Amino-6-[(E)-2-(4-fluorophenyl)vinyl]-4-methylnaphthalene-2-carbonitrile
  • 1-Amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives

Uniqueness: 4-Methylnaphthalene-2-carbonitrile stands out due to its specific substitution pattern, which imparts unique photophysical properties. This makes it particularly effective as a photosensitizer in various photopolymerization processes, offering high efficiency and versatility compared to its analogs .

Properties

IUPAC Name

4-methylnaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYPGDDZJABUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704768
Record name 4-Methylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112929-90-5
Record name 4-Methyl-2-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112929-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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